Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate
Overview
Description
“Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate” is a heterocyclic compound. It has a molecular formula of C10H9N3O4 and an average mass of 235.196 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string NC1=CC2=C (C (OCC)=O)C=NN2C=C1
.
Physical and Chemical Properties Analysis
“this compound” is a solid . Its InChI code is 1S/C10H9N3O4/c1-2-15-10 (14)8-6-12-13-4-3-7 (11)5-9 (8)13/h3-6H,2H2,1H3
.
Scientific Research Applications
Synthesis and Tautomerism Studies
Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate is a significant compound in heterocyclic chemistry, specifically in the synthesis and study of tautomerism. For instance, Ochi et al. (1976) demonstrated the compound's ability to undergo reactions such as nitrosation, nitration, and bromination at specific positions, highlighting its versatility in chemical synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Applications in Pyrido[2,3-d]pyrimidins Synthesis
Chupakhin et al. (1990) explored the compound's reactivity with malononitrile and ethyl cyanoacetate, leading to the synthesis of novel pyrido[2,3-d]pyrimidins. This study demonstrates the compound's role in expanding the diversity of nitrogen-containing heterocycles (Chupakhin, Rusinov, Pilicheva, & Tumashov, 1990).
Electrophilic Substitution Reactions
Brown and McGeary (1994) investigated the electrophilic substitution reactions of 2-methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, revealing the preference for specific substitution patterns. These findings have implications in the development of new synthetic pathways for related pyrazolo-pyridine compounds (Brown & McGeary, 1994).
Biginelli Reaction Utilization
Suwito et al. (2018) utilized a Biginelli reaction involving ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, demonstrating the compound's applicability in the synthesis of complex heterocyclic structures. This research expands the scope of Biginelli reactions in heterocyclic chemistry (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
Generation of Heterocyclic Dyes
Rangnekar and Dhamnaskar (1990) showcased the use of similar compounds in the synthesis of heterocyclic dyes for polyester fibers, indicating the potential industrial applications of these compounds in textile coloring and design (Rangnekar & Dhamnaskar, 1990).
Copper Catalyzed Reactions
Obulesu, Nanubolu, and Suresh (2015) explored copper-catalyzed reactions involving 3-nitropyrazolo[1,5-a]pyridine derivatives. This highlights the compound's role in facilitating novel catalytic processes, essential in modern synthetic chemistry (Obulesu, Nanubolu, & Suresh, 2015).
Synthesis of Anticancer Agents
This compound derivatives have also been investigated for their potential use as antimitotic agents in cancer treatment. Temple et al. (1992) synthesized oximes of related compounds and observed significant antitumor activity, indicating the compound's potential in medicinal chemistry (Temple, Rener, Waud, & Noker, 1992).
Mechanism of Action
Target of Action
Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are known to have various biological activities and can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . These compounds play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, can interact with their targets, leading to changes in cell proliferation, apoptosis, and gene expression .
Biochemical Pathways
Given the known targets of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may influence pathways related to cell proliferation, apoptosis, and gene expression .
Pharmacokinetics
It is known that the adme properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Given the known effects of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may have potential antitumor effects .
Action Environment
It is known that environmental factors can significantly impact the action and efficacy of a compound .
Properties
IUPAC Name |
ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-11-12-4-3-7(13(15)16)5-9(8)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWPZDSRYGTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722934 | |
Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-11-4 | |
Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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